Undecaethylene glycol monomethyl ether
Overview
Description
Undecaethylene glycol monomethyl ether is a useful research compound. Its molecular formula is C23H48O12 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
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Mechanism of Action
O-Methyl-undecaethylene glycol, also known as m-PEG11-alcohol, Undecaethylene glycol monomethyl ether, or mPEG11-OH, is a compound with a molecular formula of HO(CH2CH2O)11CH3 and a molecular weight of 516.62 .
Target of Action
It’s known that polyethylene glycols (pegs), such as mpeg11-oh, are often used in pharmaceutical and biomedical applications due to their biocompatibility, low toxicity, and ability to modify the properties of various substances .
Mode of Action
For instance, they can increase the solubility of hydrophobic drugs, enhance the stability of proteins, and reduce the immunogenicity of therapeutic agents .
Biochemical Pathways
Pegs are often used to modify the properties of drugs and proteins, which can influence various biochemical pathways depending on the specific substances they are attached to .
Pharmacokinetics
Pegs are generally known to improve the pharmacokinetic properties of drugs by increasing their solubility, stability, and circulation time .
Result of Action
Pegs are often used to modify the properties of drugs and proteins, which can influence their effects at the molecular and cellular levels .
Action Environment
The action of mPEG11-OH can be influenced by various environmental factors. For instance, the presence of other substances can affect its ability to modify their properties. Additionally, factors such as temperature and pH can influence its stability .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.